[4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl](piperidin-1-yl)methanone
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Overview
Description
4-PHENYLMETHANESULFONYL-2-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a phenylmethanesulfonyl group, a piperidine-1-carbonyl group, and a dihydro-1,4-benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-PHENYLMETHANESULFONYL-2-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-PHENYLMETHANESULFONYL-2-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-PHENYLMETHANESULFONYL-2-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-PHENYLMETHANESULFONYL-2-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE include:
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- Benzoxazine derivatives with different substituents
Uniqueness
What sets 4-PHENYLMETHANESULFONYL-2-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H24N2O4S/c24-21(22-13-7-2-8-14-22)20-15-23(18-11-5-6-12-19(18)27-20)28(25,26)16-17-9-3-1-4-10-17/h1,3-6,9-12,20H,2,7-8,13-16H2 |
InChI Key |
ZCKHSMQQRSSYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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